molecular formula C19H22O6 B12532665 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-22-9

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

Cat. No.: B12532665
CAS No.: 656810-22-9
M. Wt: 346.4 g/mol
InChI Key: VNWPCDQYDCRBBU-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is a complex organic compound that features both ethoxy and methoxy functional groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the reaction of isovanillin with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a dry reaction flask with tetrabutylammonium fluoride as a phase transfer catalyst. The mixture is stirred at 25°C for about 4 hours, resulting in the formation of the desired compound with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process is carried out in large reactors with precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both ethoxy and trimethoxyphenyl groups, which confer distinct chemical properties and biological activities. This combination allows for a broader range of applications and interactions with molecular targets compared to its simpler counterparts.

Properties

CAS No.

656810-22-9

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

3-ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C19H22O6/c1-5-24-16-8-13(11-20)6-7-15(16)25-12-14-9-17(21-2)19(23-4)18(10-14)22-3/h6-11H,5,12H2,1-4H3

InChI Key

VNWPCDQYDCRBBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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